T900607

Description

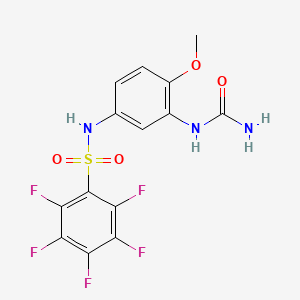

This compound is a pentafluorophenylsulfonamide compound with potential antineoplastic activity. This compound inhibits tubulin polymerization by binding irreversibly to colchicine binding sites, resulting in cell cycle arrest and apoptosis. (NCI04)

T-900607 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

a tubulin active agent with antineoplastic activity

Structure

3D Structure

Properties

CAS No. |

848866-33-1 |

|---|---|

Molecular Formula |

C14H10F5N3O4S |

Molecular Weight |

411.31 g/mol |

IUPAC Name |

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |

InChI |

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |

InChI Key |

FSXLOWIFSZNIMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

T900607: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T900607 is a potent, synthetic small molecule that has been investigated for its anti-cancer properties. Its primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound prevents the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport. This interference with microtubule function leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.

While the direct interaction with tubulin is the core mechanism, emerging research suggests potential, albeit indirect, connections between microtubule disruption and key immuno-oncology pathways, including the STING (Stimulator of Interferon Genes) and SHP2 (Src Homology 2 domain-containing Phosphatase 2) signaling cascades. This whitepaper provides a comprehensive overview of the established mechanism of action of this compound, details the experimental protocols used to elucidate its effects, and explores the potential crosstalk with other signaling pathways.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anti-cancer effects by directly targeting the tubulin protein, a fundamental component of microtubules.

Binding to the Colchicine Site

This compound is classified as a colchicine-site inhibitor. It binds to a specific pocket on the β-tubulin subunit, the same site targeted by the natural product colchicine. This binding is non-covalent and prevents the tubulin heterodimers (composed of α- and β-tubulin) from polymerizing into microtubules.

Disruption of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for their function, particularly during cell division where they form the mitotic spindle responsible for chromosome segregation. By binding to tubulin, this compound stabilizes a curved conformation of the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. This leads to a net depolymerization and disruption of the microtubule network within the cell.

Downstream Cellular Consequences

The disruption of microtubule dynamics by this compound triggers a series of cellular events that ultimately lead to cancer cell death.

Cell Cycle Arrest at the G2/M Phase

The proper formation and function of the mitotic spindle are critical for cells to progress through the M phase (mitosis) of the cell cycle. The spindle assembly checkpoint (SAC) is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule formation, this compound activates the SAC, leading to a prolonged arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint can trigger the intrinsic pathway of apoptosis, or programmed cell death. The exact mechanisms by which this occurs are complex but are thought to involve the accumulation of pro-apoptotic signals and the degradation of anti-apoptotic proteins. Key events in this compound-induced apoptosis include the activation of caspase enzymes, such as caspase-3 and caspase-9, which are the executioners of apoptosis, leading to DNA fragmentation and other hallmark features of apoptotic cell death.

Potential Crosstalk with STING and SHP2 Signaling

While not a direct target, the microtubule-disrupting activity of this compound may have indirect effects on the STING and SHP2 signaling pathways, which are critical regulators of the immune response and cellular signaling.

Microtubule Disruption and STING Pathway Synergy

Recent studies have shown that microtubule-destabilizing agents can synergize with STING agonists to enhance the innate immune response.[1] The STING pathway is a key sensor of cytosolic DNA and, upon activation, leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity. The disruption of the microtubule network can alter the trafficking of STING, leading to its enhanced activation and a more robust downstream signaling cascade.[1] This suggests that this compound, as a microtubule destabilizer, could potentially sensitize tumors to STING-targeted therapies.

SHP2 and Regulation of Microtubule Dynamics

The SHP2 phosphatase is a key signaling node that regulates multiple cellular processes, including cell growth and differentiation. Research has indicated that SHP2 is involved in the regulation of microtubule dynamics.[2] Oncogenic SHP2 has been shown to destabilize microtubules, while inhibition of SHP2 can lead to increased microtubule acetylation, a marker of microtubule stability.[2] This suggests a complex interplay between SHP2 signaling and the microtubule cytoskeleton. While there is no direct evidence of this compound interacting with SHP2, its effects on microtubule stability could potentially influence SHP2-mediated signaling pathways, or vice versa.

Data Presentation

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | |

| e.g., HCT116 | Colorectal Carcinoma | Data not available | |

| e.g., A549 | Lung Carcinoma | Data not available | |

| e.g., HeLa | Cervical Adenocarcinoma | Data not available | |

| e.g., K562 | Chronic Myelogenous Leukemia | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the mechanism of action of tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Reagents:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

This compound dissolved in DMSO

-

Paclitaxel (stabilizing control) and Colchicine (destabilizing control)

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin and GTP in a 96-well plate.

-

Add this compound at various concentrations to the wells. Include wells with vehicle (DMSO), paclitaxel, and colchicine as controls.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled plate reader.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: DNA content varies depending on the cell cycle phase (G1: 2N, S: between 2N and 4N, G2/M: 4N). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to measure the DNA content of individual cells.

-

Reagents:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histogram with appropriate software. An increase in the G2/M population indicates cell cycle arrest at this phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Reagents:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis: Generate a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. The four quadrants represent: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Mandatory Visualizations

Signaling Pathways

Caption: Core mechanism of this compound action, leading to cell cycle arrest and apoptosis.

Caption: Potential indirect crosstalk between this compound and the STING signaling pathway.

Caption: Putative interplay between this compound's effect on microtubules and SHP2 signaling.

Experimental Workflows

Caption: Workflow for the in vitro tubulin polymerization assay.

References

An In-Depth Technical Guide to the T900607 Tubulin Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

T900607, a prodrug of the potent antitumor agent T138067 (Batabulin), represents a significant area of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the binding of its active form, T138067, to its molecular target, β-tubulin. Through a detailed examination of the available literature, this document outlines the specific binding site, the covalent nature of the interaction, and the downstream cellular consequences. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved, with the objective of serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer agents. Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] this compound is a novel compound that, upon activation to its active form T138067, exhibits potent anti-proliferative activity by targeting the microtubule network.[3][4] This document provides an in-depth analysis of the T138067 binding site on tubulin, its mechanism of action, and the experimental basis for these findings.

The T138067 Binding Site on β-Tubulin

Extensive research has demonstrated that T138067 covalently binds to a specific residue on β-tubulin, distinguishing it from many other tubulin-binding agents that interact non-covalently.

Covalent Modification of Cysteine-239

The primary binding site of T138067 has been identified as Cysteine-239 (Cys-239) of β-tubulin.[1][2] This interaction is a covalent modification, where the T138067 molecule forms a stable, irreversible bond with the sulfhydryl group of the cysteine residue.[1][2] This covalent binding is highly specific to Cys-239 and is crucial for the compound's mechanism of action. The proposed mechanism involves the displacement of a fluorine atom on the pentafluorophenyl ring of T138067 by the thiol group of Cys-239.

Isotype Specificity

The covalent modification by T138067 is selective for β-tubulin isotypes that possess a cysteine at position 239, namely βI, βII, and βIV.[1][2] The βIII-tubulin isotype, which has a serine at this position, is not a target for covalent modification by T138067. This isotype specificity may have implications for the therapeutic window and toxicity profile of the drug.

Structural Insights from Crystallography

The crystal structure of the tubulin-T138067 complex has been solved (PDB ID: 3HKE), providing a detailed view of the binding pocket.[5][6] The structure confirms the location of T138067 near the colchicine-binding site and reveals the specific interactions between the drug and the surrounding amino acid residues of β-tubulin, further solidifying the understanding of its binding mode.

Quantitative Data

While specific binding affinity (Kd) and IC50 for tubulin polymerization inhibition by T138067 are not consistently reported across the literature, the available data on related compounds and cellular effects provide valuable context.

| Parameter | Compound | Value | Cell Line/System | Reference |

| Tubulin Polymerization Inhibition (IC50) | Avanbulin (a tubulin inhibitor) | 1.4 µM | In vitro | [7] |

| Binding Affinity (Kd) | Avanbulin (a tubulin inhibitor) | 244 nM | In vitro | [7] |

| Cell Cycle Arrest | T138067 (Batabulin) | G2/M phase | MCF7 cells | [3][4] |

| Apoptosis Induction | T138067 (Batabulin) | 25-30% at 30-300 nM (24-48h) | MCF7 cells | [3] |

Note: The IC50 and Kd values for Avanbulin are provided for context as specific values for T138067 were not found in the searched literature.

Mechanism of Action

The covalent binding of T138067 to Cys-239 of β-tubulin initiates a cascade of cellular events that ultimately lead to cell death.

Inhibition of Microtubule Polymerization

By binding to β-tubulin, T138067 disrupts the normal process of microtubule assembly.[1][2] This inhibition of polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4] This prolonged mitotic arrest prevents cancer cells from completing cell division.

Induction of Apoptosis

Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. While the specific Bcl-2 family members directly modulated by T138067 are not definitively identified, the disruption of microtubule function is a known activator of this pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis, resulting in programmed cell death.[3][8][9]

Experimental Protocols

The identification of the T138067 binding site and its mechanism of action have been elucidated through a series of key experiments. Detailed methodologies for these experiments are outlined below.

Identification of Covalent Binding to Tubulin

Objective: To demonstrate the covalent and specific binding of T138067 to tubulin.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of T138067 (e.g., with tritium, ³H).

-

Cell Treatment: Incubate cancer cells (e.g., MCF7) with ³H-T138067.

-

Protein Extraction and Separation: Lyse the cells and separate the proteins by SDS-PAGE.

-

Autoradiography: Transfer the separated proteins to a membrane and expose it to X-ray film to detect the radiolabeled protein. A band corresponding to the molecular weight of tubulin should be observed.

-

Immunoblotting: Confirm the identity of the radiolabeled protein by performing a western blot on the same membrane using an anti-β-tubulin antibody. The radiolabeled band should co-migrate with the β-tubulin band.[10]

Pinpointing the Cys-239 Binding Site

Objective: To identify the specific amino acid residue on β-tubulin that is covalently modified by T138067.

Methodology:

-

Large-Scale Labeling: Incubate purified tubulin with ³H-T138067.

-

Proteolytic Digestion: Digest the labeled tubulin with a protease (e.g., trypsin) to generate smaller peptide fragments.

-

Peptide Separation: Separate the peptide fragments using high-performance liquid chromatography (HPLC).

-

Radioactive Peptide Identification: Monitor the HPLC eluate for radioactivity to identify the peptide fragment(s) containing the ³H-T138067 adduct.

-

Edman Degradation Sequencing: Subject the radioactive peptide to Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide. The radioactivity will be released at the cycle corresponding to the modified cysteine residue (Cys-239).

Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of T138067 on microtubule formation.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and varying concentrations of T138067 or a vehicle control (e.g., DMSO).

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Measure the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

-

Data Analysis: Plot the rate of polymerization against the concentration of T138067 to determine the IC50 value (the concentration at which polymerization is inhibited by 50%).[11][12][13]

Signaling Pathways

The disruption of microtubule dynamics by T138067 triggers a signaling cascade that culminates in apoptosis.

Prodrug Activation

This compound is the prodrug form of T138067, designed to improve pharmacokinetic properties. The activation of this compound to T138067 is believed to occur intracellularly through enzymatic cleavage, although the specific enzymes responsible for this conversion are not yet fully elucidated in the available literature.[14][15][16] Further research is needed to identify the precise enzymatic machinery involved in this critical activation step.

Conclusion

This compound, through its active metabolite T138067, presents a compelling mechanism of action by covalently modifying Cys-239 of β-tubulin. This irreversible binding leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The unique covalent binding mechanism and its efficacy in multidrug-resistant models underscore its potential as a valuable therapeutic agent. This technical guide has synthesized the current understanding of the this compound/T138067 tubulin binding site and its functional consequences, providing a solid foundation for further research and development in this area. Future investigations should focus on elucidating the specific enzymes responsible for this compound activation and further detailing the downstream apoptotic signaling cascade to fully harness the therapeutic potential of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. rcsb.org [rcsb.org]

- 7. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 9. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of prodrugs for enzyme-mediated, tumor-selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

T900607: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

T900607 is a potent, synthetic small molecule that has been investigated for its potential as an antineoplastic agent. It belongs to the class of pentafluorophenylsulfonamide compounds and functions as a microtubule-targeting agent. By disrupting the dynamics of microtubule polymerization, this compound induces cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is chemically known as N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide. Its structure is characterized by a central ureidophenyl ring linked to a pentafluorinated benzenesulfonamide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀F₅N₃O₄S | |

| Molecular Weight | 411.31 g/mol | |

| IUPAC Name | N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide | |

| CAS Number | 261944-52-9 | |

| SMILES | COC1=C(NC(=O)N)C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| InChI | InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) | |

| Solubility | Soluble in DMSO. Predicted water solubility: 0.0697 mg/mL. | |

| logP (predicted) | 1.92 - 2.67 | |

| pKa (predicted) | 5.84 (strongest acidic) | |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to a cascade of cellular events:

-

Disruption of Microtubule Dynamics: By preventing the formation of microtubules, this compound interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, ultimately leading to programmed cell death.

Experimental Protocols

The following are general methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a GTP-containing buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by raising the temperature to 37°C.

-

Tubulin polymerization is monitored by measuring the increase in light scattering (absorbance) at 340 nm over time in a temperature-controlled spectrophotometer.

-

Inhibitors of tubulin polymerization, like this compound, will show a dose-dependent decrease in the rate and extent of the absorbance increase.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cells are seeded and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Both floating and adherent cells are harvested and washed with PBS.

-

Cells are fixed in cold 70% ethanol and stored at -20°C.

-

On the day of analysis, cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M phase is expected with this compound treatment.

Apoptosis Assay

This assay quantifies the induction of apoptosis in cells treated with this compound.

Methodology:

-

Cells are treated with this compound as described for the cell cycle analysis.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., propidium iodide) are added to the cells.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The populations of viable, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells are quantified.

Clinical Development

A Phase I clinical trial of this compound was conducted in patients with advanced refractory cancers. The study established a recommended Phase II dose and characterized the pharmacokinetic profile and toxicities of the agent. The primary dose-limiting toxicities were found to be cardiac in nature. Further clinical development has been limited.

Conclusion

This compound is a well-characterized inhibitor of tubulin polymerization with potent anti-cancer activity demonstrated in preclinical studies. Its clear mechanism of action, involving cell cycle arrest and apoptosis, makes it a valuable tool for cancer research. This guide provides the foundational technical information for researchers and drug development professionals interested in further investigating the properties and potential applications of this compound.

T900607: An Inquiry into a Novel Tubulin-Binding Agent

South San Francisco, CA - T900607, a small molecule anti-cancer agent, emerged from the drug discovery pipeline of Tularik Inc. as a promising therapeutic candidate in the early 2000s. Classified as a sulfanilide, this compound was identified as a novel tubulin-active agent that disrupts microtubule polymerization, a critical process for cell division.[1] Its development, however, appears to have been halted after early-phase clinical trials, and detailed public documentation of its preclinical and clinical findings remains sparse.

Tularik, a biotechnology company focused on the regulation of gene expression, was acquired by Amgen in 2004.[2] this compound, also referred to as T607, was an analog of another Tularik compound, T67, and was designed to bind irreversibly to tubulin.[3] This mechanism of action places it in the class of microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.[4][5][6][7]

Clinical Development and Challenges

This compound progressed into Phase I and Phase II clinical trials for a range of malignancies, including non-Hodgkin's lymphoma, liver cancer, gastric cancer, and ovarian cancer.[8][9][10]

A Phase I study in patients with advanced refractory cancers determined a recommended Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-day cycle.[1] While the study reported stable disease in 7 out of 20 patients, it also highlighted a significant safety concern: cardiac toxicity.[1] Dose-limiting toxicities included a grade 4 troponin increase and a grade 5 myocardial infarction at a higher dose level of 270 mg/m².[1] Even at a decreased dose of 180 mg/m², cardiac toxicity was observed in three out of four patients.[1]

Pharmacokinetic analyses from the Phase I trial indicated that the area under the curve (AUC) and maximum concentration (Cmax) of this compound increased with the dose, but with considerable intrapatient variability. The compound exhibited a short half-life of less than one hour and no apparent dose-dependent clearance.[1]

Mechanism of Action: Tubulin Interaction

This compound's primary mechanism of action is the disruption of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[5][11] By interfering with microtubule dynamics, this compound would arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

An abstract of a scientific paper, for which the full text is not publicly available, describes this compound as a "second-generation irreversible binder of beta-tubulin."[12] This suggests a covalent and permanent binding to its target, which could contribute to both its efficacy and its toxicity profile. The specific binding site on the tubulin molecule and the precise nature of the "unique mechanism of action" mentioned in the Phase I study publication are not detailed in the available literature.[1]

Quantitative Data Summary

Due to the limited public availability of preclinical and clinical study reports, a comprehensive table of quantitative data cannot be compiled. The following table summarizes the sparse data available from the Phase I clinical trial.

| Parameter | Value | Source |

| Recommended Phase II Dose | 130 mg/m² IV over 60 minutes, 21-day cycle | [1] |

| Half-life | < 1 hour | [1] |

| Objective Responses | None observed | [1] |

| Stable Disease | 7 out of 20 patients | [1] |

Signaling Pathways and Experimental Protocols

Detailed information regarding the specific signaling pathways modulated by this compound and the comprehensive experimental protocols used in its preclinical evaluation are not available in the public domain. As a tubulin-binding agent, its primary effect would be on the mitotic spindle checkpoint pathway. Disruption of microtubule dynamics activates this checkpoint, leading to cell cycle arrest and, ultimately, apoptosis. However, without specific studies on this compound, a detailed signaling pathway diagram cannot be accurately constructed. Similarly, the lack of published preclinical studies prevents the detailing of experimental protocols for assays such as tubulin polymerization inhibition, cell viability, or apoptosis induction.

Logical Workflow for a Tubulin-Binding Drug Discovery Program

While specific details for this compound are unavailable, a general logical workflow for the discovery and early development of a tubulin-binding agent can be visualized. This process would typically start with target identification and validation, followed by screening for compounds that interact with tubulin, and then lead optimization to improve potency and drug-like properties.

Conclusion

This compound represents an investigational compound whose development trajectory highlights both the promise and the perils of oncology drug development. As a novel, purportedly irreversible tubulin-binding agent, it held the potential to offer a new therapeutic option for cancer patients. However, the emergence of significant cardiac toxicity in early clinical trials likely led to the discontinuation of its development. The limited availability of public data on this compound underscores the reality that many drug candidates do not progress, and their detailed scientific stories often remain within the archives of the developing companies. Without access to internal documentation from Tularik or Amgen, a more in-depth technical guide on the discovery and development of this compound cannot be constructed.

References

- 1. A phase I study of this compound given once every 3 weeks in patients with advanced refractory cancers; National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) IND 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tularik Inc. | Intellectual Property & Industry Research Alliances [ipira.berkeley.edu]

- 3. sec.gov [sec.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

In Vitro Activity of T900607: A Technical Guide

A comprehensive overview of the in vitro pharmacological profile of the Liver X Receptor (LXR) agonist T900607, widely identified in scientific literature as T0901317.

This technical guide provides an in-depth analysis of the in vitro activity of this compound, a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ). It is important to note that the designation "this compound" is less common in the scientific literature, with the vast majority of research referring to this compound as T0901317. This guide will proceed under the well-supported assumption that this compound and T0901317 are the same molecule.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative in vitro data, and relevant experimental protocols.

Core Mechanism of Action: LXR Agonism

T0901317 is a powerful and selective agonist for both LXRα and LXRβ, with an EC50 of 20 nM for LXRα.[1] LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Upon activation by an agonist like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary mechanism of action of T0901317 involves the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1] This leads to an increased efflux of cholesterol from cells, a key process in preventing the buildup of lipids and the formation of foam cells, which are implicated in atherosclerosis.

Quantitative In Vitro Activity

The in vitro potency and efficacy of T0901317 have been characterized in various cell-based assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Value | Cell Line/Assay System | Reference |

| EC50 | LXRα | 20 nM | Not specified | [1] |

| EC50 | LXRβ | 11 nM | COS-7 cells (reporter transactivation assay) | [1] |

| EC50 | FXR | 5 µM | Not specified | [1] |

| Ki | RORα | 132 nM | Not specified | [1] |

| Ki | RORγ | 51 nM | Not specified | [1] |

Table 2: Functional In Vitro Assays

| Assay | Cell Line | Endpoint | Concentration/Effect | Reference |

| Cholesterol Efflux | THP-1 foam cells | Stimulation of [3H]cholesterol efflux | EC50 = 3 nM | [1] |

| Cell Proliferation | CaOV3, SKOV3, A2780 (ovarian cancer) | Inhibition of cell growth | Significant inhibition at 20 µM after 72h | [2] |

| Apoptosis | CaOV3 (ovarian cancer) | Increase in early apoptosis | 10.7% at 10 µM (24h); 59.5% at 40 µM (24h) | [2] |

| Caspase 3/7 Activity | CaOV3 (ovarian cancer) | Increased activity | Significant increase at 50 µM (24h) | [2] |

| Cell Cycle | CaOV3 (ovarian cancer) | G0/G1 phase arrest | 9% increase at 10 µM (24h) | [2] |

| Gene Expression (ABCA1, ABCG1) | Human macrophages | Increased mRNA levels | Dose-dependent increase | |

| Aβ Secretion | Primary embryonic mouse neurons | Decrease in Aβ secretion | Concentration-dependent decrease | [3] |

Signaling Pathways

The activation of LXR by T0901317 initiates a cascade of transcriptional events that impact multiple cellular processes. The primary signaling pathway involves the regulation of cholesterol metabolism.

Caption: LXR signaling pathway activated by T0901317.

Experimental Protocols

Detailed experimental protocols for the in vitro assays cited in this guide are summarized below. These protocols are based on descriptions found in the referenced literature and provide a general framework for conducting similar experiments.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been used to study the in vitro effects of T0901317, including:

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: T0901317 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. Vehicle controls (DMSO alone) are essential in all experiments.

-

Treatment Duration: Incubation times with T0901317 vary depending on the assay and can range from a few hours to several days (e.g., 24, 48, or 72 hours for cell proliferation and apoptosis assays).[2]

Cell Viability and Proliferation Assays

-

Principle: These assays measure the effect of the compound on cell growth and survival.

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of T0901317 or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to formazan, forming a colored product.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis and Cell Cycle Analysis

-

Principle: These assays determine if the compound induces programmed cell death (apoptosis) and/or alters the distribution of cells in different phases of the cell cycle.

-

Methodology (Flow Cytometry):

-

Treat cells with T0901317 as described above.

-

For apoptosis analysis, stain cells with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or another viability dye (to detect late apoptotic/necrotic cells).

-

For cell cycle analysis, fix the cells (e.g., with ethanol) and stain the DNA with a fluorescent dye like PI.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the stage of apoptosis or the phase of the cell cycle.

-

Gene Expression Analysis

-

Principle: This method quantifies the changes in the expression of specific genes in response to T0901317 treatment.

-

Methodology (Quantitative Real-Time PCR - qPCR):

-

Treat cells with T0901317.

-

Isolate total RNA from the cells.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Perform qPCR using specific primers for the target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (for normalization).

-

Analyze the amplification data to determine the relative change in gene expression compared to the vehicle-treated control.

-

The following diagram illustrates a general workflow for in vitro testing of T0901317.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

T900607: A Technical Guide to a Novel Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T900607 is a promising anti-tumor agent that functions as a potent inhibitor of tubulin polymerization. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its cellular effects. This compound is a prodrug that is converted in vivo to its active form, T138067 (also known as Batabulin). T138067 covalently modifies β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis in cancer cells. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound's anticancer activity stems from its active metabolite, T138067, which targets the fundamental cytoskeletal protein, tubulin.

Covalent Binding to β-Tubulin

T138067 acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys-239, on β-tubulin.[1][2][3] This covalent modification is selective for β-tubulin isotypes 1, 2, and 4.[1][2][3] This targeted interaction physically obstructs the normal process of microtubule assembly.

Inhibition of Tubulin Polymerization

By binding to β-tubulin, T138067 effectively inhibits the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][3] This disruption of microtubule dynamics is a key event that triggers a cascade of cellular consequences. The inhibitory potency of T138067 on tubulin polymerization has been quantified in vitro.

Quantitative Data

In Vitro Tubulin Polymerization Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) of T138067 in a cell-free tubulin polymerization assay.

| Compound | Assay Type | IC50 (µM) | Reference |

| T138067 | Turbidimetric Assay | ~2 | [1] |

In Vitro Cytotoxicity

T138067 has demonstrated cytotoxic effects across various human cancer cell lines. The table below presents the IC50 values for T138067 in different cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 47.3 | Alamar Blue (70 hrs) | [4] |

| HBL-100 | Breast Cancer | 0.2 | Alamar Blue (70 hrs) | [4] |

| HUVEC | Normal Endothelial | 6.3 | Alamar Blue (70 hrs) | [4] |

| BEAS-2B | Normal Bronchial Epithelial | 12.2 | Alamar Blue (70 hrs) | [4] |

Cellular Effects

The inhibition of tubulin polymerization by T138067 leads to significant and detrimental effects on cancer cells, primarily through cell cycle arrest and the induction of apoptosis.

G2/M Cell Cycle Arrest

Disruption of the microtubule network, which is essential for the formation of the mitotic spindle, causes cells to arrest in the G2/M phase of the cell cycle.[1][4][5] Treatment of MCF7 breast cancer cells with T138067 (30-300 nM for 24 hours) resulted in a significant increase in the population of cells with 4n DNA content, indicative of G2/M arrest.[4][5]

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic pathway of apoptosis. In MCF7 cells treated with 100 nM T138067 for 48 hours, approximately 50-80% of the cell population was observed to be undergoing apoptosis.[4][5] While the precise signaling cascade remains to be fully elucidated for this compound, the disruption of microtubule dynamics is a known activator of the intrinsic apoptotic pathway. This pathway is typically initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is a generalized procedure based on standard methods for assessing tubulin polymerization.

-

Reagents and Materials:

-

Purified tubulin protein (>99%)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

T138067 dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm.

-

-

Procedure:

-

Prepare a stock solution of T138067 and make serial dilutions to the desired final concentrations.

-

On ice, add tubulin protein to pre-chilled G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Add the test compound (T138067) or vehicle control to the tubulin solution.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves. The IC50 value can be calculated by comparing the polymerization rates at different concentrations of T138067 to the control.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This is a standard protocol for analyzing the cell cycle distribution of cultured cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

T138067

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of T138067 or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

The resulting data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Mechanism of Action Workflow

Caption: Workflow of this compound's activation and mechanism of action.

Experimental Workflow for In Vitro Analysis

Caption: Experimental workflow for evaluating this compound's activity.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Clinical Development

This compound has been investigated in Phase I and II clinical trials for the treatment of various solid tumors, including liver, gastric, and gastroesophageal junction cancers.[6][7][8] A Phase I trial established a recommended Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-day cycle.[6] While no objective responses were observed in this initial study, stable disease was reported in some patients.[6] The primary dose-limiting toxicities were cardiac in nature.[6]

Conclusion

This compound, through its active metabolite T138067, represents a unique class of tubulin polymerization inhibitors with a distinct covalent binding mechanism. Its ability to disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis in cancer cells, including those with multidrug resistance, underscores its potential as a therapeutic agent. Further research into its specific signaling pathways and efficacy in various cancer models is warranted to fully realize its clinical utility. This technical guide provides a foundational understanding for scientists and clinicians working towards advancing novel cancer therapies.

References

- 1. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase I study of this compound given once every 3 weeks in patients with advanced refractory cancers; National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) IND 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Antiproliferative Profile of T900607: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanisms of Action

T900607 is understood to exert its antiproliferative effects through two primary mechanisms:

-

Tubulin Destabilization: As a tubulin-active agent, this compound is believed to interfere with the polymerization of microtubules.[1] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound can induce a G2/M phase cell cycle arrest, leading to the activation of apoptotic pathways and subsequent cancer cell death.

-

Liver X Receptor (LXR) Agonism: this compound is also a potent LXR agonist. LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. Activation of LXRs by agonists has been shown to have antiproliferative effects in various cancer types through mechanisms including G1 phase cell cycle arrest and induction of apoptosis.[2][3]

Quantitative Data on the Antiproliferative Effects of LXR Agonists

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported antiproliferative activities of the well-studied LXR agonists T0901317 and GW3965 in various human cancer cell lines. This data provides a valuable reference for the potential potency and spectrum of activity of LXR agonists.

Table 1: Antiproliferative Activity of LXR Agonist T0901317 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| LNCaP | Prostate Cancer | Proliferation Assay | G1 arrest | [4] |

| PC-3 | Prostate Cancer | Proliferation Assay | Inhibition of proliferation | [4] |

| DU-145 | Prostate Cancer | Proliferation Assay | Inhibition of proliferation | [4] |

| MCF-7 | Breast Cancer | Proliferation Assay | G1 arrest, apoptosis | [3] |

| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | Inhibition of proliferation | [4] |

| H1299 | Non-small cell lung cancer | Proliferation Assay | G1 arrest | [4] |

| HeLa | Cervical Cancer | Proliferation Assay | Inhibition of proliferation | [4] |

| A431 | Skin Squamous Cell Carcinoma | Proliferation Assay | Inhibition of proliferation | [4] |

| Saos-2 | Osteosarcoma | Proliferation Assay | Inhibition of proliferation | [4] |

| MDA-MB-435 | Melanoma | Proliferation Assay | Inhibition of proliferation | [4] |

| CaOV3 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |

| SKOV3 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |

| A2780 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |

Table 2: Antiproliferative Activity of LXR Agonist GW3965 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| T47D | Breast Cancer (ER+) | Proliferation Assay | Dose-dependent decrease in proliferation | [4] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Proliferation Assay | Significant growth inhibition at 10 µM | [4] |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | Proliferation Assay | Dose-dependent decrease in proliferation | [4] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |

| MIA-PaCa-2 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |

| HCC827/GR | Non-small cell lung cancer (Gefitinib-resistant) | CCK-8 Assay | Synergistic inhibition with Gefitinib | [7] |

Experimental Protocols

Detailed experimental protocols for key assays used to evaluate the antiproliferative effects of compounds like this compound are provided below. These are generalized protocols based on standard laboratory practices and methodologies reported in the cited literature for similar compounds.

Cell Viability/Proliferation Assay (MTT/WST-1 Assay)

Objective: To determine the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (or other test compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (or other test compound)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~617 nm.

-

Data Analysis: Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (for promoting polymerization)

-

This compound (or other test compound)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

-

Negative control (vehicle)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well half-area, clear bottom plates

Protocol:

-

Preparation: Prepare all reagents and keep them on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, GTP, glycerol, and the test compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance (optical density) versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for evaluating its antiproliferative effects.

LXR Agonist-Mediated Antiproliferative Signaling

Tubulin Destabilization and Mitotic Arrest

Experimental Workflow for Antiproliferative Assessment

Conclusion

This compound presents a compelling profile as a potential anticancer therapeutic due to its proposed dual mechanism of action targeting both microtubule dynamics and LXR-mediated signaling pathways. While direct and comprehensive preclinical data for this compound remains limited in the public domain, the extensive research on other LXR agonists provides a strong rationale for its antiproliferative effects through the induction of cell cycle arrest and apoptosis. Further research to fully elucidate the specific molecular interactions and downstream effects of this compound in various cancer contexts is warranted to fully understand its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this compound and similar compounds.

References

- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

T900607: A Technical Guide for Cancer Research Professionals

An In-depth Review of a Novel Tubulin-Targeting Agent

Introduction

T900607 is a novel small molecule that has been investigated for its potential as a cancer therapeutic. Classified as a tubulin-active agent, it disrupts microtubule polymerization through a unique mechanism of action, distinguishing it from other drugs in its class. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data to support researchers, scientists, and drug development professionals in their understanding of this compound. The guide details its mechanism of action, summarizes key quantitative data from clinical trials in various cancers, outlines relevant experimental protocols, and visualizes its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport. Microtubules are polymers of α- and β-tubulin heterodimers. The dynamic equilibrium between polymerization and depolymerization of these dimers is crucial for proper cellular function, particularly during cell division where they form the mitotic spindle.

This compound acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the assembly of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death)[1][2].

References

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a globular protein, is the fundamental building block of microtubules, which are key components of the cytoskeleton. Microtubules are dynamic structures that undergo continuous polymerization and depolymerization, a process crucial for cell division, intracellular transport, and the maintenance of cell structure. The dynamic nature of microtubules makes them a significant target for anticancer drug development. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

The tubulin polymerization assay is a fundamental in vitro method used to screen for and characterize compounds that modulate microtubule dynamics. This is achieved by monitoring the conversion of soluble tubulin dimers into microtubule polymers over time. The assay is based on the principle that light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer. This change in turbidity can be measured by an increase in absorbance at 340 nm. Alternatively, fluorescence-based methods can be employed, where the incorporation of a fluorescent reporter into microtubules leads to an enhancement of its fluorescence signal.

The polymerization process typically exhibits three phases: nucleation, growth, and a steady-state equilibrium.[1][2] Test compounds can be classified based on their effects on these phases. Stabilizing agents, such as paclitaxel, enhance polymerization, while destabilizing agents, like nocodazole, inhibit it.

Principle of the Assay

The tubulin polymerization assay quantitatively measures the assembly of microtubules from purified tubulin in vitro. The most common method relies on turbidimetry, where the light scattered by the formation of microtubules is measured as an increase in optical density at 340 nm.[1][2] The polymerization of tubulin is a temperature-sensitive process; it occurs at 37°C and is reversible at 4°C.[1][3]

A typical polymerization curve displays three distinct phases:

-

Nucleation: A lag phase where tubulin dimers associate to form oligomers, which act as nuclei for polymerization.

-

Growth: An elongation phase where tubulin dimers are rapidly added to the ends of the nuclei, resulting in microtubule formation.

-

Steady State: A plateau phase where the rates of polymerization and depolymerization are equal, and the total mass of microtubules remains constant.[1][2]

Alternatively, a fluorescence-based assay can be utilized. This method uses a fluorescent reporter that binds to tubulin and exhibits increased fluorescence upon polymerization.[4][5] This approach can offer higher sensitivity and is suitable for high-throughput screening.[6]

Experimental Workflow

Caption: Experimental workflow for the tubulin polymerization assay.

Detailed Protocol: Turbidimetric Assay

This protocol is adapted from standard procedures for a 96-well plate format.[1][2][3]

I. Materials and Reagents

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Vinblastine (positive control for polymerization inhibition)

-

Test compounds

-

Half-area 96-well plate

-

Temperature-controlled microplate reader capable of kinetic measurements at 340 nm

II. Reagent Preparation

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour. Avoid keeping the tubulin at room temperature, as it may begin to polymerize.[1]

-

GTP Stock: Prepare a 100 mM stock solution of GTP in sterile distilled water. Aliquot and store at -70°C.

-

Polymerization Buffer (with GTP and Glycerol): Prepare a sufficient volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep this buffer on ice. Note that glycerol enhances polymerization; for some applications, it may be omitted, but a higher tubulin concentration (e.g., 5 mg/mL) might be necessary.[1]

-

Test Compounds and Controls: Prepare 10x concentrated solutions of your test compounds, paclitaxel (e.g., 100 µM), and nocodazole (e.g., 100 µM) in the appropriate buffer. For paclitaxel, dilute the stock in room temperature buffer to avoid precipitation.[1]

III. Assay Procedure

-

Pre-warm the microplate reader to 37°C.

-

Set up the reactions in a pre-chilled 96-well plate on ice.

-

For each reaction, add the components in the following order:

-

80 µL of ice-cold Polymerization Buffer.

-

10 µL of the 10x test compound or control solution.

-

Incubate for 2 minutes at 37°C in the plate reader.[1]

-

-

Initiate the polymerization by adding 10 µL of the cold tubulin stock solution to each well for a final volume of 100 µL and a final tubulin concentration of approximately 3 mg/mL.[1] Mix gently to avoid bubbles.

-

Immediately place the plate in the pre-warmed 37°C plate reader.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

Data Presentation and Analysis

The primary data output is a set of polymerization curves, where absorbance at 340 nm is plotted against time. From these curves, several key parameters can be determined to quantify the effect of a test compound.

| Parameter | Description | Effect of Stabilizer (e.g., Paclitaxel) | Effect of Destabilizer (e.g., Nocodazole) |

| Lag Time (min) | The time before a significant increase in absorbance is observed, corresponding to the nucleation phase. | Decreased or eliminated | Increased |

| Vmax (mOD/min) | The maximum rate of polymerization, calculated from the steepest slope of the curve during the growth phase.[1] | Increased | Decreased |

| Maximal Polymer Mass (OD) | The maximum absorbance value reached at the steady-state plateau, proportional to the total amount of polymerized tubulin. | Increased | Decreased |

Example Data with Control Compounds:

| Treatment | Lag Time (min) | Vmax (mOD/min) | Maximal Polymer Mass (OD) |

| Control (vehicle) | 5.2 | 10.5 | 0.25 |

| Paclitaxel (10 µM) | 1.5 | 42.0 | 0.35 |

| Nocodazole (10 µM) | 12.8 | 1.9 | 0.08 |

Note: These are representative values and can vary based on experimental conditions.

Signaling Pathway and Drug Interaction

Caption: Interaction of drugs with the tubulin polymerization-depolymerization cycle.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low polymerization in control | Inactive tubulin | Ensure tubulin is fresh, properly reconstituted, and kept on ice. Avoid repeated freeze-thaw cycles. |

| Incorrect temperature | Verify that the plate reader is maintained at 37°C. Do not use cold plates.[1][2] | |

| GTP degradation | Use fresh or properly stored GTP stock. | |

| High initial absorbance | Tubulin aggregates | Centrifuge the reconstituted tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates. |

| Compound precipitation | Check the solubility of the test compound in the assay buffer. Perform a control with the compound in buffer without tubulin. | |

| Inconsistent replicates | Pipetting errors or bubbles | Use care when pipetting, especially the viscous tubulin solution. Avoid introducing air bubbles.[1] |

| Temperature fluctuations | Ensure consistent temperature control throughout the experiment. |

Conclusion

The tubulin polymerization assay is a robust and essential tool in cancer research and drug discovery. It provides quantitative data on how test compounds affect microtubule dynamics, enabling the identification and characterization of potential therapeutic agents. By carefully controlling experimental parameters and analyzing the resulting polymerization curves, researchers can gain valuable insights into the mechanism of action of novel tubulin-targeting drugs.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. abscience.com.tw [abscience.com.tw]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. universalbiologicals.com [universalbiologicals.com]

Application Note: T900607-Induced Cell Cycle Arrest Analysis by Flow Cytometry

For Research Use Only.

Introduction

T900607 is a potent small molecule inhibitor that targets tubulin polymerization. By binding to the colchicine binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to the activation of the spindle assembly checkpoint (SAC), causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 and M phases have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, a DNA content histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

The following table summarizes the representative effects of a tubulin polymerization inhibitor, similar in mechanism to this compound, on the cell cycle distribution of a cancer cell line as determined by flow cytometry.

| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |